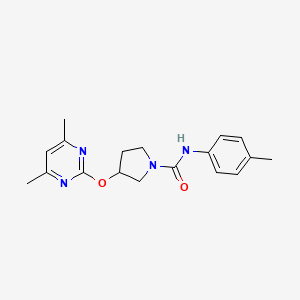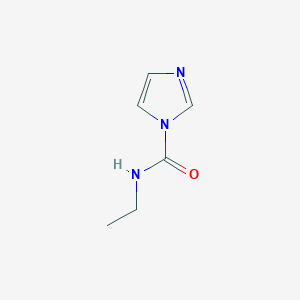![molecular formula C20H27N5O3 B2547467 N-(3,4-dimethoxyphenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide CAS No. 2415629-92-2](/img/structure/B2547467.png)
N-(3,4-dimethoxyphenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide: is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine ring, and a dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction using a suitable pyrimidine derivative.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the piperidine ring, resulting in the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under various conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced forms of the pyrimidine or piperidine rings.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, N-(3,4-dimethoxyphenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of signal transduction pathways.
相似化合物的比较
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has a different application profile compared to N-(3,4-dimethoxyphenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide.
Bis(2-ethylhexyl) terephthalate: Another plasticizer with distinct chemical properties and applications.
Uniqueness: this compound stands out due to its complex structure and potential applications in medicinal chemistry. Unlike the plasticizers mentioned above, this compound is primarily explored for its biological and pharmacological properties, making it a unique candidate for drug development and other scientific research applications.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-14-11-19(22-13-21-14)24(2)16-7-9-25(10-8-16)20(26)23-15-5-6-17(27-3)18(12-15)28-4/h5-6,11-13,16H,7-10H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFJIZHDTDAURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N(C)C2CCN(CC2)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2547384.png)

![2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2547386.png)
![3-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2547387.png)








![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2547405.png)

